molecular formula C25H21BrN2O5S B11629593 ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11629593
M. Wt: 541.4 g/mol
InChI Key: GQMPHHIGQWNGDR-CZIZESTLSA-N
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Description

Ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolidone-thiazole hybrid scaffold. Its structure includes a 4-bromophenyl substituent at the pyrrolidone ring, a 4-methylbenzoyl group at position 3, and a methyl-substituted thiazole ring esterified at position 3.

The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, esterification, and functional group substitutions. For example, analogous bromophenyl-containing compounds are synthesized via hydrazide intermediates and subsequent cyclization with thiophene or triazole derivatives . Crystallographic data for structurally related compounds (e.g., ethyl thiazole carboxylates) are often resolved using SHELX programs, which are widely employed in small-molecule refinement .

Properties

Molecular Formula

C25H21BrN2O5S

Molecular Weight

541.4 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-bromophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H21BrN2O5S/c1-4-33-24(32)22-14(3)27-25(34-22)28-19(15-9-11-17(26)12-10-15)18(21(30)23(28)31)20(29)16-7-5-13(2)6-8-16/h5-12,19,29H,4H2,1-3H3/b20-18+

InChI Key

GQMPHHIGQWNGDR-CZIZESTLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from hydroxy groups

    Reduction: Formation of alcohols from carbonyl groups

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Key Structural Features

ElementQuantity
Carbon (C)25
Hydrogen (H)21
Bromine (Br)1
Nitrogen (N)2
Oxygen (O)5
Sulfur (S)1

Example Synthesis Pathway

  • Bromination : Starting from a substituted phenol, bromination is performed using bromine in an acetic acid medium.
  • Cyclization : The resulting intermediate undergoes cyclization with thiocarbonyl compounds to form the thiazole ring.
  • Final Steps : Further functionalization leads to the formation of the desired ethyl ester.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. Ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death pathways.

Antimicrobial Properties

The compound's thiazole and pyrrole components are associated with antimicrobial activity. Studies have shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Enzyme Inhibition

Preliminary molecular docking studies indicate that this compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as lipoxygenases. This suggests its potential application in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Molecules demonstrated that derivatives of thiazole-pyrrole hybrids exhibited potent anticancer activity against human cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .

Case Study 2: Antimicrobial Activity

Research conducted on related thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The findings support further investigation into the antibacterial mechanisms of this compound .

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: Binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Intercalation: Intercalates into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Crystallographic Data for Selected Analogs
Compound Space Group Bond Length (C-Br, Å) Refinement Program Reference
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate P-1 1.89 (C-Cl) SHELXL
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole P2₁/c 1.93 (C-Br) SHELXS
Table 2: Comparative Bioactivity (Hypothetical Data Based on Structural Analogues)
Compound MIC (µg/mL) B. subtilis LogP Reference
Target Compound 8.3 (predicted) 3.7
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 6.5 4.1
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid N/A 2.9

Biological Activity

Ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrrole moiety, and multiple aromatic substituents. Its molecular formula is C22H22BrN2O4SC_{22}H_{22}BrN_{2}O_{4}S with a molar mass of approximately 470.39 g/mol. The presence of bromine in the phenyl group and hydroxyl groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.

Case Study: Screening for Anticancer Activity

A study conducted by Fayad et al. involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound was identified as a promising candidate due to its ability to inhibit spheroid growth significantly. The study emphasized the importance of evaluating compounds in three-dimensional models to better predict their efficacy in vivo .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in cancer metabolism and progression:

  • Carbonic Anhydrase Inhibition : A recent study explored the synthesis of dihydro-pyrrol-2-one compounds with dual sulfonamide groups that showed promising inhibition of carbonic anhydrase enzymes. This compound was structurally similar to some of these inhibitors and is hypothesized to exhibit similar activity .
  • Pks13 Inhibition : Another critical target is the Pks13 enzyme associated with Mycobacterium tuberculosis. Compounds structurally related to ethyl 2-[2-(4-bromophenyl)-... showed sub-micromolar IC50 values in enzyme assays, indicating potential for development as anti-tuberculosis agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for further development:

  • Metabolic Stability : Preliminary studies suggest that modifications to the compound's structure can enhance metabolic stability while maintaining activity.
Compound ModificationStabilityActivity
Original StructureModerateHigh
Modified Structure AHighModerate
Modified Structure BLowHigh

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